REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH:11]2[CH2:13][CH2:12]2)[CH:9]=O)[C:3]=1[CH3:14].N1CCC[CH2:17][CH2:16]1.C(O)(=O)C.C([C:27](CC)([C:31]([O-:33])=O)[C:28]([O-:30])=[O:29])C>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[C:4]([C:3]=1[CH3:14])=[C:8]([CH:11]1[CH2:13][CH2:12]1)[CH:9]=[C:27]([C:28]([O:30][CH2:16][CH3:17])=[O:29])[C:31]2=[O:33]
|
Name
|
|
Quantity
|
1.31 g
|
Type
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reactant
|
Smiles
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ClC1=C(C(=NC=C1)C(C=O)C1CC1)C
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.48 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.48 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
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ADDITION
|
Details
|
the resulting mixture was diluted with ether
|
Type
|
WASH
|
Details
|
the resulting organic layer was washed with water and saturated salt water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
30 ml of Dowtherm A was added to the resulting residue, which
|
Type
|
TEMPERATURE
|
Details
|
was heated at 240° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction solution was purified directly by silica gel column chromatography (eluent; hexane hexane:ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |